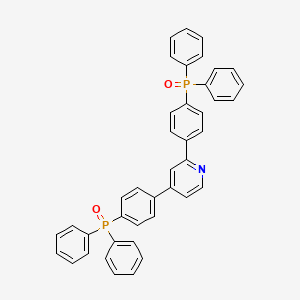

(Pyridine-2,4-diylbis(4,1-phenylene))bis(diphenylphosphine oxide)

Descripción

(Pyridine-2,4-diylbis(4,1-phenylene))bis(diphenylphosphine oxide) (CAS: 2179272-79-6) is a phosphine oxide-based compound featuring a central pyridine ring flanked by two 4,1-phenylene linkers, each terminating in diphenylphosphine oxide groups. This structure confers unique electronic properties, such as high electron affinity and thermal stability, making it a candidate for applications in organic electronics, particularly as a host material in phosphorescent organic light-emitting diodes (OLEDs) . The pyridine core enhances conjugation and electron transport, while the diphenylphosphine oxide units contribute to n-type (electron-transporting) behavior and solubility in polar solvents .

Propiedades

Fórmula molecular |

C41H31NO2P2 |

|---|---|

Peso molecular |

631.6 g/mol |

Nombre IUPAC |

2,4-bis(4-diphenylphosphorylphenyl)pyridine |

InChI |

InChI=1S/C41H31NO2P2/c43-45(35-13-5-1-6-14-35,36-15-7-2-8-16-36)39-25-21-32(22-26-39)34-29-30-42-41(31-34)33-23-27-40(28-24-33)46(44,37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-31H |

Clave InChI |

YRMZNPAYNYBUGZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=NC=C4)C5=CC=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Pyridine-2,4-diylbis(4,1-phenylene))bis(diphenylphosphine oxide) typically involves the reaction of pyridine derivatives with diphenylphosphine oxide under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where pyridine-2,4-diylbis(4,1-phenylene) is reacted with diphenylphosphine oxide in the presence of a base and a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

(Pyridine-2,4-diylbis(4,1-phenylene))bis(diphenylphosphine oxide) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphine oxides back to phosphines.

Substitution: The phenylene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the phenylene or pyridine rings .

Aplicaciones Científicas De Investigación

(Pyridine-2,4-diylbis(4,1-phenylene))bis(diphenylphosphine oxide) has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Studied for its potential interactions with biological molecules.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Employed in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices

Mecanismo De Acción

The mechanism of action of (Pyridine-2,4-diylbis(4,1-phenylene))bis(diphenylphosphine oxide) involves its ability to coordinate with metal ions and form stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The compound’s structure allows it to interact with specific molecular targets, influencing pathways involved in catalysis and material properties .

Comparación Con Compuestos Similares

1,4-Phenylenebis(diphenylphosphine oxide) (2PO) and ((Phenylphosphoryl)bis(4,1-phenylene))bis(diphenylphosphine oxide) (3PO)

- Structure :

- 2PO contains two diphenylphosphine oxide units linked via a 1,4-phenylene group.

- 3PO has three diphenylphosphine oxide units connected through a phenylphosphoryl bridge.

- Properties :

- Both are weak n-type hosts for solution-processed OLEDs but exhibit lower electron mobility compared to the pyridine-containing compound due to reduced conjugation .

- 2PO and 3PO have higher glass transition temperatures (Tg > 150°C) but lower solubility in common organic solvents, limiting their processability .

- Applications : Used in OLEDs but with lower external quantum efficiency (EQE) than pyridine-based analogues .

(Oxybis(2,1-phenylene))bis(diphenylphosphine oxide)

- Structure : Features an oxygen-bridged 2,1-phenylene linker between two diphenylphosphine oxide groups.

- Properties :

- Applications: Limited to low-performance OLEDs due to inefficient charge balance .

Bis(4-fluorophenyl)phosphine oxide

- Structure : Simplifies the scaffold with two fluorinated phenyl groups attached to a central phosphorus atom.

- Properties: Fluorination enhances electron-withdrawing character, lowering the LUMO level (-2.8 eV vs. -2.5 eV for non-fluorinated analogues). Reduced molecular weight (238.17 g/mol) and higher volatility limit its use in thin-film devices .

- Applications : Primarily serves as a precursor for synthesizing more complex phosphine oxide derivatives .

((6-(3-Bromophenyl)-1,3,5-triazine-2,4-diyl)bis(3,1-phenylene))bis(diphenylphosphine oxide)

Bis(4-carboxyphenyl)phenyl-phosphine oxide

- Structure : Contains carboxylic acid functional groups on the phenyl rings.

- Properties :

- Applications : MOF synthesis and proton-conducting materials, unlike the OLED-focused pyridine derivative .

Research Findings and Trends

- OLED Performance : Pyridine- and triazine-based compounds outperform phenyl or ether-linked derivatives due to enhanced electron mobility and tailored LUMO levels .

- Synthetic Flexibility : Fluorination and carboxylation allow tuning of solubility and electronic properties, but at the cost of thermal stability .

- Emerging Applications : Carboxylic acid-functionalized derivatives are gaining traction in MOFs, while brominated triazine compounds show promise in high-efficiency OLEDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.